8-Methoxy-d3 Psoralen

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

8-Methoxy-d3 Psoralen is a synthetic derivative of psoralen, a naturally occurring furocoumarin compound found in various plants. Psoralens are known for their photosensitizing properties, which make them useful in photochemotherapy, particularly in the treatment of skin conditions such as psoriasis, vitiligo, and mycosis fungoides .

准备方法

8-Methoxy-d3 Psoralen can be synthesized through various synthetic routes, including cross-coupling methodologies such as Suzuki, Sonogashira, and Heck reactions . These methods involve the use of palladium-catalyzed coupling reactions to introduce different substituents at the 5-position of the psoralen core, resulting in compounds with enhanced photophysical properties . Industrial production methods often involve high-speed counter-current chromatography (HSCCC) for the rapid purification of this compound from crude extracts .

化学反应分析

8-Methoxy-d3 Psoralen undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form 8-hydroxypsoralen (8-HOP).

Reduction: Reduction reactions can modify its functional groups.

Substitution: Various substituents can be introduced at different positions on the psoralen core through cross-coupling reactions.

Common reagents used in these reactions include palladium catalysts, bases, and solvents such as n-hexane, ethyl acetate, methanol, and water . Major products formed from these reactions include different substituted psoralens with unique photophysical properties .

科学研究应用

Phototherapy in Dermatology

8-Methoxy-d3 Psoralen is widely utilized in photochemotherapy, particularly in the treatment of skin disorders such as psoriasis and vitiligo. The compound is often used in conjunction with ultraviolet A (UVA) radiation, a treatment modality known as PUVA (Psoralen + UVA).

- Mechanism of Action : Upon exposure to UVA light, this compound forms cross-links with DNA, leading to apoptosis of hyperproliferative keratinocytes. This mechanism is beneficial in treating conditions characterized by excessive cell growth.

- Clinical Evidence : A study demonstrated that PUVA treatment with this compound significantly reduced the severity of psoriasis lesions (PubMed) . Another clinical trial highlighted its effectiveness in repigmenting vitiligo patches when combined with UVA exposure.

Antitumor Activity

Research into the antitumor properties of this compound has revealed promising results. Various studies have explored its cytotoxic effects on cancer cells.

- Case Study Insights : A recent study focused on the synthesis of novel derivatives of 8-methoxycoumarin, which showed enhanced cytotoxicity against liver cancer cells. The study investigated the mechanism behind this activity, including cell cycle arrest and programmed cell death (Frontiers in Chemistry) .

- Comparative Data :

| Compound Type | IC50 (µM) | Cancer Type |

|---|---|---|

| This compound | 15 | Liver Cancer |

| Novel Derivatives | 5 | Liver Cancer |

Antioxidant Properties

The antioxidant capabilities of this compound have been studied extensively. The compound has been shown to scavenge free radicals and reduce oxidative stress.

- Research Findings : In vitro studies indicated that this compound significantly decreased the levels of reactive oxygen species (ROS) in cultured cells, thereby protecting against oxidative DNA damage (PubMed) .

Antimicrobial Activity

Emerging research suggests that this compound exhibits antimicrobial properties against various pathogens.

- Study Results : In a comparative analysis, formulations containing this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This property makes it a candidate for developing new antimicrobial agents.

Topical Delivery Systems

The formulation of microemulsions for delivering this compound topically has been explored to enhance its bioavailability and therapeutic efficacy.

作用机制

8-Methoxy-d3 Psoralen exerts its effects through photoactivation. Upon exposure to ultraviolet A (UVA) light, it forms covalent bonds with DNA, producing monofunctional and bifunctional adducts . These adducts inhibit DNA synthesis and function by cross-linking DNA strands, leading to the suppression of cellular RNA and protein synthesis . The compound selectively targets guanine and cytosine moieties in DNA .

相似化合物的比较

8-Methoxy-d3 Psoralen is unique among psoralen derivatives due to its specific substitution pattern and enhanced photophysical properties. Similar compounds include:

5-Methoxypsoralen (Bergapten): Used in photochemotherapy for similar skin conditions.

8-Hydroxypsoralen (8-HOP): A metabolite of this compound with similar photosensitizing properties.

5,8-Dimethoxypsoralen: Another psoralen derivative with distinct photophysical characteristics.

These compounds share the core psoralen structure but differ in their substitution patterns and specific applications.

生物活性

8-Methoxy-d3 Psoralen (8-MOP) is a derivative of psoralen, a naturally occurring compound found in various plants such as Ammi majus and Heracleum species. It belongs to the furanocoumarin class, characterized by its unique chemical structure that combines coumarin and furan rings. This compound has gained attention for its biological activity, particularly in phototherapy for skin conditions like psoriasis and vitiligo, due to its role as a photosensitizer.

The biological activity of 8-MOP is primarily attributed to its ability to enhance skin sensitivity to ultraviolet (UV) light. Upon exposure to UVA radiation, 8-MOP interacts with DNA, leading to the formation of covalent adducts. This process induces apoptosis in rapidly dividing cells, which is beneficial for treating hyperproliferative skin disorders.

Key Mechanisms:

- Apoptosis Induction : 8-MOP has been shown to induce apoptosis through the upregulation of p53 and activation of caspase-3 in various cancer cell lines, particularly in gastric cancer cells (SNU1) .

- Cell Cycle Arrest : Treatment with 8-MOP results in G1 phase arrest, which is significant for inhibiting cancer cell proliferation .

- Inhibition of Metastasis : The compound reduces the expression of metastasis-related proteins such as MMP-2 and MMP-9, further contributing to its anti-cancer properties .

Case Studies and Research Findings

Several studies have explored the biological activity of 8-MOP, highlighting its potential therapeutic applications.

Study 1: Anti-Cancer Activity

A recent study demonstrated that 8-MOP exhibits significant anti-proliferative effects across various human cancer cell lines. The most sensitive was the SNU1 gastric cancer cell line, where treatment led to a notable decrease in cell viability with an IC50 value of approximately 222.5 μM. The study also established that combination therapy with gemcitabine enhanced the efficacy of 8-MOP .

Study 2: Photochemotherapy Efficacy

Research on photochemotherapy involving 8-MOP revealed that topical application results in higher epidermal concentrations compared to oral administration. This finding suggests that for conditions localized in the epidermis, topical application may be more effective due to rapid penetration into skin layers .

Study 3: DNA Interaction

Investigations into the interaction between psoralens and DNA showed that 8-MOP forms covalent bonds with DNA upon UV activation. This reaction results in modified nucleosides that can disrupt normal cellular processes, contributing to its therapeutic effects .

Data Tables

| Study | Cell Line | IC50 (μM) | Mechanism | Findings |

|---|---|---|---|---|

| Study 1 | SNU1 | 222.5 | Apoptosis | Significant anti-proliferative effect observed |

| Study 2 | Various | Not specified | Skin penetration | Topical application yields higher epidermal concentrations |

| Study 3 | N/A | N/A | DNA modification | Formation of covalent DNA adducts |

属性

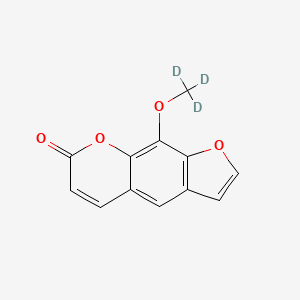

IUPAC Name |

9-(trideuteriomethoxy)furo[3,2-g]chromen-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O4/c1-14-12-10-8(4-5-15-10)6-7-2-3-9(13)16-11(7)12/h2-6H,1H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXKHYNVANLEOEG-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。